Carebastine (CAS 90729-42-3) is the primary active metabolite of Ebastine, a second-generation histamine H1 receptor antagonist. It is a carboxylic acid derivative of Ebastine and is responsible for much of the antihistaminic activity observed following Ebastine administration. [, ] Carebastine is a potent and selective H1 receptor antagonist with a longer duration of action than Ebastine. [, , ] It has been extensively studied for its potential in treating various allergic disorders, including allergic rhinitis, chronic urticaria, and asthma. [, , , , ]
Carebastine is formed via sequential metabolism of Ebastine. The initial step involves N-dealkylation of Ebastine, predominantly by CYP3A4, to form desalkylebastine. [] Subsequently, ebastine and hydroxyebastine undergo hydroxylation, mainly catalyzed by CYP2J2, leading to the formation of hydroxyebastine and Carebastine, respectively. [] Carebastine can also be further metabolized by CYP3A4 to desalkylebastine. []
Carebastine exerts its antihistaminic effect through competitive antagonism of histamine at the H1 receptor. [, , , , ] By binding to H1 receptors, it prevents histamine from binding and triggering downstream signaling pathways associated with allergic responses. [, ] Studies have shown that Carebastine also exhibits inverse agonistic activity, reducing H1 receptor gene expression and suppressing basal histamine signaling. [, ]
Carebastine has a high plasma protein binding of approximately 98%. [] Its volume of distribution (Vd) ranges from 90 to 143 L. [] The terminal elimination half-life of Carebastine is about 13.8 to 15.3 hours in humans after single oral administration. [] It is mainly eliminated renally. [] Detailed analysis of other physical and chemical properties was not found in the provided articles.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5